

ATTO 565 Cadaverine: A Technical Guide to Quantum Yield and Photostability

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Compound of Interest

Compound Name: ATTO 565 cadaverine

Cat. No.: B12377854

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This in-depth technical guide provides a comprehensive overview of the photophysical properties of **ATTO 565 cadaverine**, a fluorescent probe belonging to the rhodamine class of dyes. This document focuses on its fluorescence quantum yield and photostability, which are critical parameters for its application in quantitative and sensitive fluorescence-based assays. Detailed experimental protocols for the characterization of these properties are provided, alongside a discussion of its application in studying enzyme-mediated signaling pathways.

Core Photophysical Properties of ATTO 565

ATTO 565 is renowned for its strong absorption, high fluorescence quantum yield, and excellent thermal and photostability, making it suitable for a wide range of applications, including single-molecule detection and high-resolution microscopy.^{[1][2][3][4][5][6][7][8][9]} The cadaverine derivative of ATTO 565 serves as a fluorescent amine donor substrate, particularly for transglutaminases, enabling the investigation of their enzymatic activity.^[9]

Quantitative Data Summary

The key photophysical parameters of the parent ATTO 565 dye are summarized in the table below. While specific quantitative data for the photostability of the cadaverine conjugate is not readily available in the literature, it is expected to have high photostability characteristic of the ATTO 565 fluorophore.

Parameter	Value	Reference
Fluorescence Quantum Yield (η_{fl})	90%	[2][4][6]
Absorption Maximum (λ_{abs})	564 nm	[2][4][10]
Emission Maximum (λ_{fl})	590 nm	[2][4][10]
Molar Extinction Coefficient (ϵ_{max})	$1.2 \times 10^5 \text{ M}^{-1}\text{cm}^{-1}$	[2]
Fluorescence Lifetime (τ_{fl})	4.0 ns	[2]

Experimental Protocols

Accurate determination of the quantum yield and photostability of **ATTO 565 cadaverine** is essential for its effective use in quantitative assays. The following sections provide detailed methodologies for these measurements.

Measurement of Fluorescence Quantum Yield (Comparative Method)

The relative fluorescence quantum yield is the most common method for determining the quantum yield of a fluorescent compound.[3][5][8] It involves comparing the fluorescence intensity of the sample to a well-characterized standard with a known quantum yield.

1. Materials and Equipment:

- **ATTO 565 cadaverine**
- Quantum yield standard (e.g., Rhodamine 6G in ethanol, $\Phi = 0.95$)
- Spectroscopic grade solvent (e.g., phosphate-buffered saline (PBS), ethanol)
- UV-Vis spectrophotometer
- Spectrofluorometer

- 1 cm path length quartz cuvettes

2. Procedure:

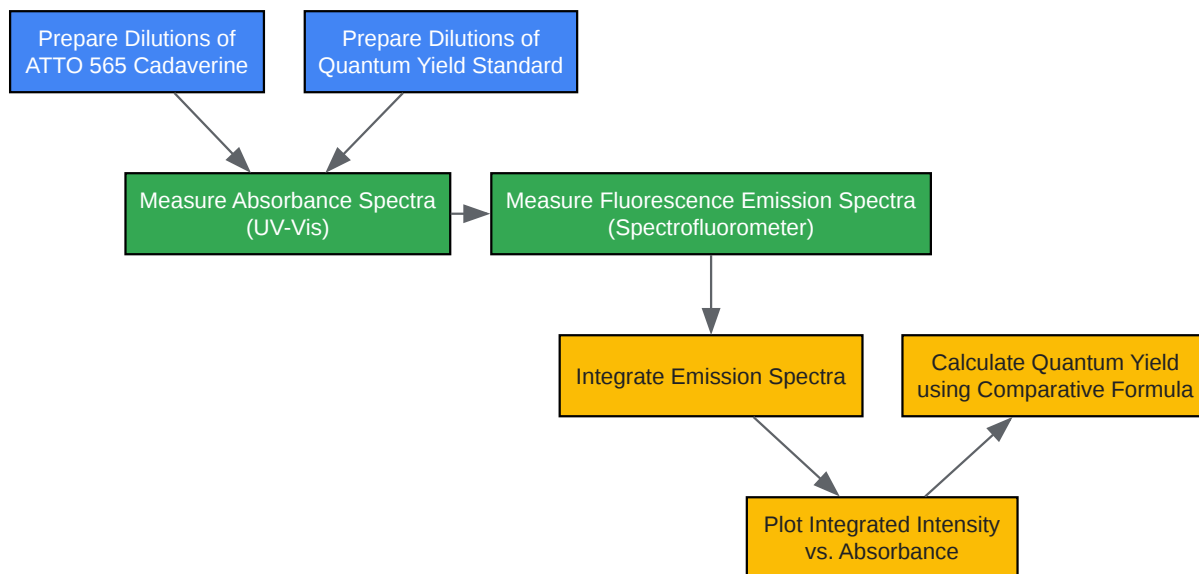
- Prepare a series of dilutions of both the **ATTO 565 cadaverine** and the quantum yield standard in the same solvent. The concentrations should be adjusted to have absorbances in the range of 0.02 to 0.1 at the excitation wavelength to minimize inner filter effects.
- Measure the absorbance spectra of all solutions using the UV-Vis spectrophotometer. Record the absorbance at the chosen excitation wavelength (e.g., 540 nm).
- Measure the fluorescence emission spectra of all solutions using the spectrofluorometer. The excitation wavelength should be the same as that used for the absorbance measurements. Ensure that the excitation and emission slit widths are kept constant for all measurements.
- Integrate the area under the emission spectra for both the sample and the standard solutions.
- Plot the integrated fluorescence intensity versus absorbance for both the **ATTO 565 cadaverine** and the standard. The resulting plots should be linear.
- Calculate the quantum yield (Φ_X) of **ATTO 565 cadaverine** using the following equation:

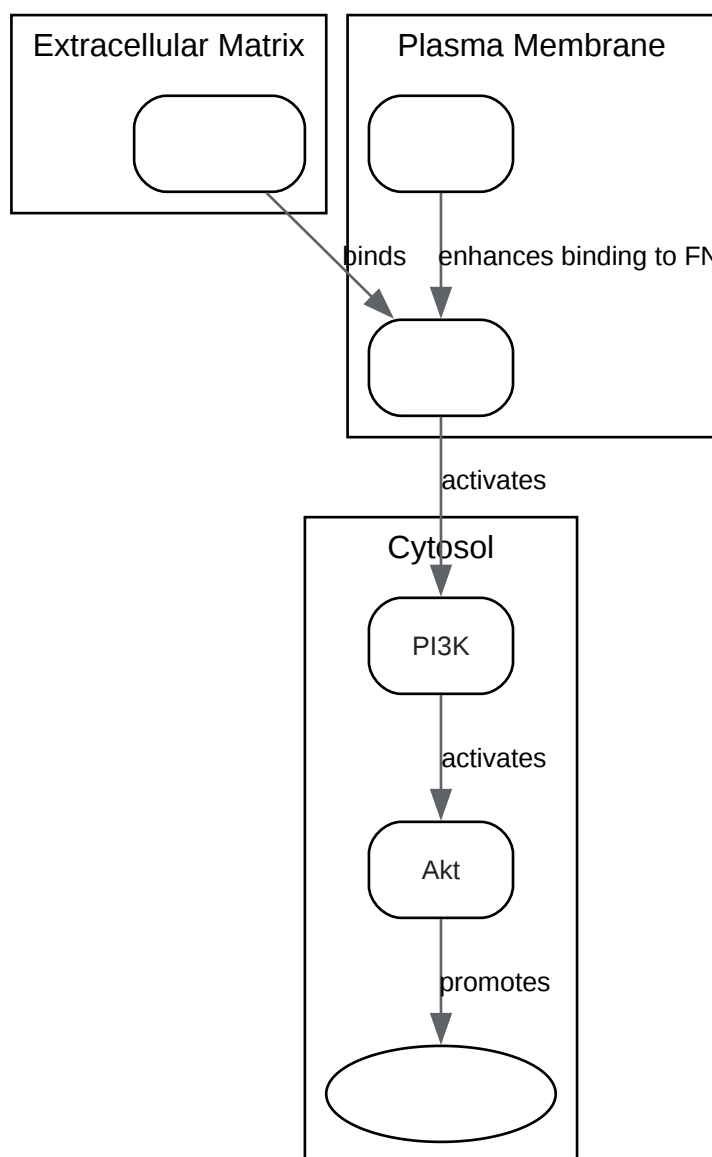
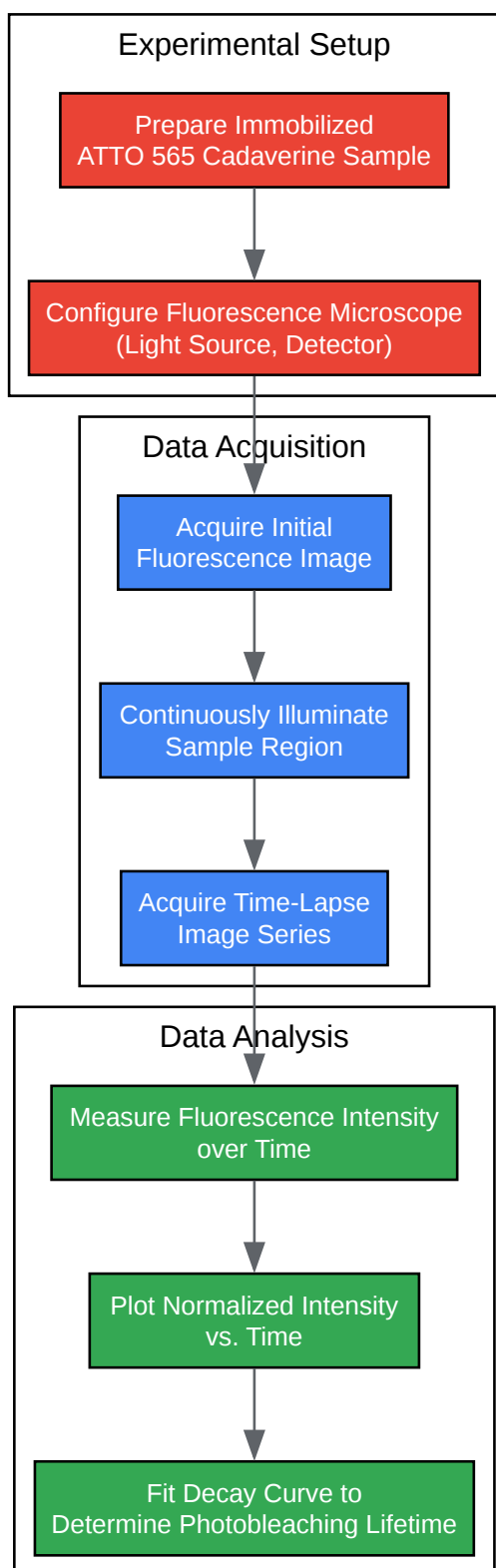
$$\Phi_X = \Phi_{ST} * (m_X / m_{ST}) * (n_X^2 / n_{ST}^2)$$

Where:

- Φ_{ST} is the quantum yield of the standard.
- m_X and m_{ST} are the slopes of the linear fits for the sample and standard, respectively.
- n_X and n_{ST} are the refractive indices of the sample and standard solutions (if different solvents are used).

Workflow for Quantum Yield Determination





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